4-(1,1-Dioxidothiomorpholino)benzoic acid

Description

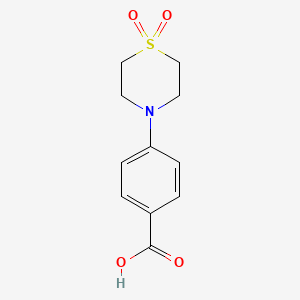

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-11(14)9-1-3-10(4-2-9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQTXJDEBJMUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377153 | |

| Record name | 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451485-62-4 | |

| Record name | 4-(1,1-Dioxido-4-thiomorpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451485-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(1,1-Dioxidothiomorpholino)benzoic acid" discovery and origin

An In-Depth Technical Guide to the Synthesis, Properties, and Potential of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Introduction

This compound is a synthetic organic compound featuring a benzoic acid moiety linked to a thiomorpholine S,S-dioxide ring. While a singular, seminal publication detailing its initial "discovery" is not readily apparent in the public domain, its chemical architecture speaks volumes to the experienced medicinal chemist. The molecule is a fascinating case study in rational drug design, combining two pharmacologically significant scaffolds. This guide will delve into the likely scientific rationale for its conception, a plausible and detailed synthetic pathway, its physicochemical properties, and its potential applications in modern drug discovery. The thiomorpholine heterocycle and its oxidized derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in a wide array of biologically active compounds. The S,S-dioxide functional group, in particular, imparts unique physicochemical properties that are highly advantageous for drug development.

The Thiomorpholine S,S-Dioxide Scaffold: A Bioisostere with Favorable Properties

The thiomorpholine S,S-dioxide core is often employed as a bioisostere for other cyclic amines, such as piperidines or morpholines. Bioisosteres are chemical groups that can be interchanged without significantly altering the biological activity of a molecule. However, the introduction of the sulfone group (S,S-dioxide) offers several distinct advantages:

-

Enhanced Polarity and Solubility: The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors. This can significantly improve the aqueous solubility of a compound, a critical factor for oral bioavailability and formulation.

-

Metabolic Stability: The sulfur atom in its highest oxidation state is generally resistant to further metabolism. This can increase the half-life of a drug in the body.

-

Modulation of Lipophilicity: The sulfone group can fine-tune the lipophilicity (logP) of a molecule, which is crucial for its ability to cross cell membranes and reach its target.

These properties make the thiomorpholine S,S-dioxide scaffold a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic profile of a lead compound.

Plausible Rationale for the Synthesis of this compound

The combination of the thiomorpholine S,S-dioxide ring with a benzoic acid moiety at the para position is a deliberate design choice. The benzoic acid group is a common feature in many drugs and is often used to interact with specific binding sites on target proteins, such as enzymes or receptors. It can act as a carboxylic acid isostere or engage in hydrogen bonding and ionic interactions.

The likely rationale for the synthesis of this compound would be to create a novel molecule for screening in a drug discovery program. The thiomorpholine S,S-dioxide would serve as a metabolically stable, soluble core, while the benzoic acid would act as a "warhead" to target a specific biological macromolecule. Potential therapeutic areas could include oncology, inflammation, or metabolic diseases, where substituted benzoic acids have shown utility.

Synthetic Route and Experimental Protocol

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from commercially available 4-fluorobenzoic acid and thiomorpholine.

Experimental Protocol

Step 1: Synthesis of 4-(Thiomorpholino)benzoic acid

-

To a solution of 4-fluorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add thiomorpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with 1M hydrochloric acid (HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-(thiomorpholino)benzoic acid.

Step 2: Synthesis of this compound

-

Suspend 4-(thiomorpholino)benzoic acid (1.0 eq) in a mixture of methanol (MeOH) and water.

-

Cool the suspension in an ice bath and add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Remove the methanol under reduced pressure.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the final product, this compound.

Physicochemical and Pharmacokinetic Properties (Predicted)

The following table summarizes some of the key physicochemical properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄S | [Calculated] |

| Molecular Weight | 255.29 g/mol | [Calculated] |

| pKa (acidic) | ~4.5-5.0 | [Predicted] |

| logP (predicted) | ~1.0-1.5 | [Predicted] |

| Hydrogen Bond Donors | 1 | [Calculated] |

| Hydrogen Bond Acceptors | 5 | [Calculated] |

Potential Applications in Drug Discovery

Given its structure, this compound and its derivatives could be investigated for a variety of therapeutic applications. The thiomorpholine S,S-dioxide scaffold is present in a number of kinase inhibitors and other targeted therapies. The benzoic acid moiety can be used to target enzymes that have a carboxylate-binding pocket.

One hypothetical application could be as an inhibitor of a signaling pathway involved in cancer cell proliferation. For instance, it could be designed to inhibit a kinase that is upregulated in a particular cancer.

Conclusion

While the specific historical discovery of this compound remains to be unearthed from the vast body of chemical literature and patents, its structure provides a clear window into the principles of modern medicinal chemistry. It represents a logical convergence of two valuable pharmacophores: the robust and tunable thiomorpholine S,S-dioxide scaffold and the versatile benzoic acid functional group. The plausible synthetic route is straightforward, making this compound and its analogs readily accessible for biological screening. As the quest for novel therapeutics continues, scaffolds like this will undoubtedly play a crucial role in the development of the next generation of medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,1-Dioxidothiomorpholino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

4-(1,1-Dioxidothiomorpholino)benzoic acid is a synthetic organic compound that has garnered interest within the drug discovery and development landscape. Its molecular architecture is distinguished by the fusion of a benzoic acid moiety with a thiomorpholine S,S-dioxide ring. This latter component is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1][2] The thiomorpholine S,S-dioxide group is a bioisostere of the morpholine and piperidine rings, which are prevalent in numerous approved drugs. The introduction of the sulfone group imparts distinct physicochemical properties, including enhanced polarity, metabolic stability, and the potential for strong hydrogen bonding interactions, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both reported data and standardized protocols for its empirical determination. Understanding these properties is paramount for its application in medicinal chemistry, from designing synthesis and purification strategies to predicting its behavior in biological systems.

Chemical and Physical Identity

A foundational aspect of any chemical entity is its unambiguous identification and basic physical properties. This section outlines the key identifiers and fundamental physical data for this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 451485-62-4 | [4] |

| Molecular Formula | C₁₁H₁₃NO₄S | [4] |

| Molecular Weight | 255.29 g/mol | [4] |

| Melting Point | 308-311°C | [4] |

| Boiling Point (Predicted) | 566.6 ± 45.0 °C | [4] |

| Density (Predicted) | 1.411 ± 0.06 g/cm³ | [4] |

| Appearance | White to off-white solid | General |

Acid-Base Properties: The Significance of pKa

The acidity of a compound, quantified by its pKa, is a critical parameter in drug development. It governs the extent of ionization at a given pH, which in turn influences solubility, membrane permeability, and receptor binding. For this compound, the carboxylic acid group is the primary acidic center.

Predicted pKa: 5.02 ± 0.10[4]

This predicted value suggests that the compound is a weak acid. At physiological pH (approximately 7.4), the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This has significant implications for its solubility in aqueous media and its potential to engage in ionic interactions with biological targets.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for the experimental determination of pKa values. The procedure involves the gradual addition of a titrant (a strong base) to a solution of the analyte (a weak acid) and monitoring the resulting change in pH.

Caption: Workflow for pKa determination by potentiometric titration.

Causality in Protocol Design:

-

Co-solvent Choice: Due to the aromatic ring and the predicted high melting point, the aqueous solubility of the neutral form is expected to be low. A co-solvent like methanol is used to ensure complete dissolution, which is essential for accurate titration.

-

Standardized Titrant: The use of a standardized solution of NaOH is critical for the accurate determination of the equivalence point and, consequently, the pKa.

-

Inert Atmosphere: For highly sensitive measurements, purging the solution with nitrogen can prevent the dissolution of atmospheric CO₂, which can form carbonic acid and interfere with the titration of a weak acid.

Lipophilicity: A Key Determinant of Pharmacokinetics

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial factor in its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.

While no experimental LogP value for this compound has been reported in the literature, its structural components suggest a molecule with a balance of hydrophilic (carboxylate and sulfone) and lipophilic (benzene ring) features.

Experimental Protocol for LogP Determination via the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring LogP.[5] It directly measures the partitioning of a compound between two immiscible liquid phases.

Caption: Workflow for LogP determination by the shake-flask method.

Causality in Protocol Design:

-

Phase Saturation: Pre-saturating the solvents is essential to prevent volume changes during the experiment, which would affect the concentration measurements.

-

pH Control: For ionizable compounds like benzoic acids, it is crucial to determine the LogP of the neutral species. Therefore, the aqueous phase is buffered to a pH at least 2 units below the pKa to ensure >99% of the compound is in its protonated, neutral form.

-

Analytical Method: A sensitive and validated analytical method like High-Performance Liquid Chromatography (HPLC) is necessary to accurately quantify the compound's concentration in both phases, especially if the partitioning is highly skewed to one phase.[6]

Solubility: A Prerequisite for Bioavailability

Solubility, particularly in aqueous media, is a critical factor for the absorption and distribution of a drug candidate. The presence of both a polar carboxylic acid and a sulfone group, alongside a nonpolar benzene ring, suggests that the solubility of this compound will be highly dependent on the pH and the nature of the solvent.

Experimental Protocol for Equilibrium Solubility Determination

A common method to determine equilibrium solubility involves adding an excess of the solid compound to the solvent of interest and allowing it to reach equilibrium.

Caption: Workflow for equilibrium solubility determination.

Causality in Protocol Design:

-

Use of Excess Solid: This ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.[7]

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. For poorly soluble compounds, this can take 24 hours or longer.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key features in various spectroscopic analyses.

¹H NMR Spectroscopy:

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons on the benzene ring. The protons ortho to the carboxylic acid will likely be downfield due to its electron-withdrawing nature.

-

Thiomorpholine Protons: Two multiplets, likely appearing as triplets, are expected for the methylene protons of the thiomorpholine ring. The protons adjacent to the nitrogen (N-CH₂) would be shifted downfield compared to those adjacent to the sulfone group (S-CH₂).

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the carboxylic acid carbon.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm).

-

Thiomorpholine Carbons: Two signals in the aliphatic region (δ 40-60 ppm) for the methylene carbons.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.

-

C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[9]

-

S=O Stretch: Two strong absorption bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric), are characteristic of the sulfone group.

Safety and Handling

This compound is classified with the GHS signal word "Warning". The following hazard statements are associated with this compound:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

This compound represents a valuable building block for medicinal chemistry, leveraging the advantageous properties of the thiomorpholine S,S-dioxide scaffold. This guide has synthesized the available data and provided robust, field-proven protocols for the determination of its key physicochemical properties. While a measured melting point is available, the experimental determination of its pKa, LogP, and solubility profile is essential for its rational application in drug design. The predictive spectroscopic information provided herein will aid researchers in its synthesis and characterization. As a molecule of interest, further studies to elucidate its full experimental physicochemical profile and explore its biological activities are warranted.

References

-

PubChem. Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

- Agnimonhan, F. H., Bendeif, E. E., Akanni, L. A., Kpota, E., M’Bemba, P. M., Boya, B., ... & Lecomte, C. (2020). Crystal structure of a new phenyl (morpholino) methanethione derivative: 4-[(morpholin-4-yl) carbothioyl] benzoic acid.

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Journal of Chemical Reviews. Articles List. [Link]

- Google Patents.

-

International Journal of Scientific & Technology Research. Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4-(Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

- Zhang, P., Tian, B., Li, R., & Wang, J. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3, 5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 125, 1102-1108.

- Acree Jr, W. E. (2013). Solubility of benzilic acid in select organic solvents at 298.15 K. J. Chem. Eng.

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

ResearchGate. A view of 4-(morpholine-4-carbonothioyl) benzoic acid with the... [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]

Sources

- 1. Crystal structure of a new phenyl(morpholino)methanethione derivative: 4-[(morpholin-4-yl)carbothioyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

4-(1,1-Dioxidothiomorpholino)benzoic acid CAS 451485-62-4 characterization

An In-depth Technical Guide to 4-(1,1-Dioxidothiomorpholino)benzoic acid (CAS 451485-62-4)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

This compound, registered under CAS Number 451485-62-4, is a bifunctional organic molecule that serves as a crucial building block for drug discovery and development professionals.[1] This compound uniquely merges the structural features of benzoic acid—a common pharmacophore in numerous therapeutic agents—with a thiomorpholine S,S-dioxide moiety.[1] The thiomorpholine ring, particularly in its oxidized S,S-dioxide form, is considered a "privileged scaffold."[2][3] Its incorporation into molecular design is a strategic choice to enhance physicochemical properties such as aqueous solubility, metabolic stability, and hydrogen bonding capacity, while also providing a rigid, three-dimensional conformation that can improve target binding affinity and selectivity.[2][4]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical characteristics, a validated synthetic approach, rigorous analytical characterization protocols, and its potential applications, thereby equipping researchers with the foundational knowledge required for its effective utilization in research and development pipelines.

Physicochemical and Structural Characteristics

The compound's key properties are summarized below. Understanding these parameters is fundamental to designing experiments, selecting appropriate solvent systems, and predicting its behavior in biological assays.[1] The predicted pKa of approximately 5.02 suggests it is a weak acid, a critical factor for purification and formulation strategies.[1]

| Property | Value | Source |

| CAS Number | 451485-62-4 | [1][5] |

| Molecular Formula | C₁₁H₁₃NO₄S | [1][6] |

| Molecular Weight | 255.29 g/mol | [1][5][6] |

| IUPAC Name | This compound | [5] |

| Melting Point | 308-311 °C | [1][7] |

| Purity (Typical) | ≥ 95% | [5][7][8] |

| Predicted Boiling Point | 566.6 ± 45.0 °C | [1] |

| Predicted Density | 1.411 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 5.02 ± 0.10 | [1] |

Proposed Synthesis Pathway: A Representative Protocol

While multiple synthetic routes may exist, a common and reliable method for constructing aryl-nitrogen bonds is through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The following protocol outlines a plausible SNAr approach, which is often favored for its operational simplicity and scalability. The reaction proceeds by displacing a good leaving group (e.g., fluorine) from an activated aromatic ring with the secondary amine of thiomorpholine 1,1-dioxide.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzoic acid (1.0 eq), thiomorpholine 1,1-dioxide (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

-

Solvent Addition : Add a suitable polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to achieve a substrate concentration of approximately 0.5 M.

-

Rationale: Polar aprotic solvents are essential as they solvate the cation (K⁺) while leaving the carbonate anion reactive, effectively increasing its basicity. They also facilitate the formation of the charged Meisenheimer complex intermediate, stabilizing the transition state of the SNAr reaction.

-

-

Reaction Conditions : Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing 500 mL of cold water.

-

Acidify the aqueous solution to a pH of ~2-3 using 1M hydrochloric acid (HCl). The target compound will precipitate out of the solution.

-

Rationale: The product exists as a carboxylate salt under the basic reaction conditions. Acidification protonates the carboxylate, rendering the molecule neutral and significantly reducing its aqueous solubility, thus causing it to precipitate.

-

-

Purification :

-

Collect the crude solid by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure this compound.

-

Dry the final product under vacuum at 60 °C.

-

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

Workflow for Analytical Characterization

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data based on the compound's structure and known chemical shift/frequency ranges for its constituent functional groups.[9][10][11]

| Technique | Expected Observations |

| ¹H NMR | ~7.9-8.1 ppm (d, 2H) : Aromatic protons ortho to the carboxylic acid. ~7.0-7.2 ppm (d, 2H) : Aromatic protons ortho to the nitrogen. ~3.6-3.8 ppm (t, 4H) : Methylene protons adjacent to the nitrogen (-N-CH₂-). ~3.2-3.4 ppm (t, 4H) : Methylene protons adjacent to the sulfone group (-SO₂-CH₂-). ~12.0-13.0 ppm (s, 1H, broad) : Carboxylic acid proton. |

| ¹³C NMR | ~167 ppm : Carboxylic acid carbon (C=O). ~150-155 ppm : Aromatic carbon attached to nitrogen. ~130-132 ppm : Aromatic carbons ortho to the carboxylic acid. ~120-125 ppm : Aromatic carbon attached to the carboxylic acid. ~115-118 ppm : Aromatic carbons ortho to the nitrogen. ~50-52 ppm : Carbons adjacent to the sulfone group (-SO₂-C H₂-). ~48-50 ppm : Carbons adjacent to the nitrogen (-N-C H₂-). |

| IR (Infrared) | ~2500-3300 cm⁻¹ (broad) : O-H stretch of the carboxylic acid. ~1680-1710 cm⁻¹ (strong) : C=O stretch of the carboxylic acid. ~1280-1350 cm⁻¹ & ~1120-1160 cm⁻¹ (strong) : Asymmetric and symmetric SO₂ stretches of the sulfone. ~1600, ~1510 cm⁻¹ : Aromatic C=C stretches. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 254.06 : Deprotonated molecular ion. |

Protocol: Purity Determination by Reverse-Phase HPLC

-

System Preparation : Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase :

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Rationale: TFA is an ion-pairing agent that sharpens peaks by masking residual silanol interactions on the column and ensuring the carboxylic acid is fully protonated.

-

-

Gradient Elution :

-

Start with a linear gradient from 5% B to 95% B over 15 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 1 minute and re-equilibrate for 2 minutes.

-

-

Detection : Monitor the elution profile using a UV detector at 254 nm.

-

Sample Preparation : Prepare a sample solution of the compound in a 1:1 mixture of Acetonitrile/Water at a concentration of approximately 1 mg/mL.

-

Analysis : Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

As a precautionary measure, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

-

GHS Signal Word : Warning[1]

-

Hazard Statements :

Applications in Drug Discovery and Chemical Biology

This compound is not merely an inert linker but a functional scaffold that can impart desirable properties to a lead compound. The thiomorpholine S,S-dioxide moiety is a bioisostere for other cyclic amines like morpholine and piperazine but offers distinct advantages in polarity and metabolic stability.[2][3] Its derivatives have shown a wide range of biological activities, including:

-

Antimicrobial Agents : The scaffold has been incorporated into novel antibiotics.[2][12][13]

-

Enzyme Inhibition : Thiomorpholine-containing molecules have been developed as inhibitors for targets like dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[2]

-

CNS-Active Agents : The polarity and hydrogen bond accepting capacity of the sulfone group can be tuned to modulate properties like blood-brain barrier penetration.[4]

This building block provides a versatile platform for generating compound libraries through derivatization of the carboxylic acid group, enabling the exploration of structure-activity relationships (SAR) for a variety of biological targets.[14][15]

Conclusion

This compound (CAS 451485-62-4) is a high-value chemical tool for researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties, robust synthetic accessibility, and the advantageous features of the thiomorpholine S,S-dioxide scaffold make it an attractive starting point for the synthesis of novel bioactive compounds. The analytical protocols detailed herein provide a framework for ensuring the quality and integrity of this material, empowering scientists to confidently integrate it into their research endeavors.

References

-

Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Retrieved from [Link]

-

PubMed. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Retrieved from [Link]

-

NSF Public Access Repository. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Retrieved from [Link]

-

PubMed. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 451485-62-4 | this compound - AiFChem [aifchem.com]

- 6. 451485-62-4|this compound|BLD Pharm [bldpharm.com]

- 7. 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylic acid | 451485-62-4 [sigmaaldrich.com]

- 8. 4-(1,1-Dioxidothiomorpholino)benzoicacid , 95+% , 451485-62-4 - CookeChem [cookechem.com]

- 9. rsc.org [rsc.org]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 15. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(1,1-Dioxidothiomorpholino)benzoic acid

This technical guide provides an in-depth exploration of the spectroscopic properties of 4-(1,1-dioxidothiomorpholino)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and validation strategies. In the absence of publicly available experimental spectra for this specific compound, this guide establishes a robust framework for its characterization, grounded in the well-understood spectroscopic principles of its constituent moieties: a p-substituted benzoic acid and a thiomorpholine 1,1-dioxide ring.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₁H₁₃NO₄S and a molecular weight of 255.29 g/mol , is a molecule of interest in medicinal chemistry and materials science.[1][2][3] The presence of a carboxylic acid group offers a handle for further chemical modifications, such as amide bond formation, making it a versatile building block for the synthesis of more complex molecules. The thiomorpholine 1,1-dioxide moiety is a bioisostere of other cyclic amines and is known to influence the physicochemical properties of a molecule, such as solubility and metabolic stability. Understanding the precise structure and purity of this compound is paramount for its application, and spectroscopic methods are the cornerstone of this characterization.

This guide is structured to provide a predictive spectroscopic profile of the molecule, followed by detailed methodologies for acquiring and validating the actual experimental data. This approach ensures that researchers have a reliable reference for confirming the identity and purity of this compound in their own laboratories.

Chapter 1: Predicted Spectroscopic Profile

This chapter details the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. These predictions are based on the known spectral data of benzoic acid and thiomorpholine 1,1-dioxide, taking into account the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid moiety and the aliphatic protons of the thiomorpholine 1,1-dioxide ring.

-

Aromatic Protons: The benzene ring is para-substituted, which will result in a characteristic AA'BB' splitting pattern. The two protons ortho to the carboxylic acid group (H-2 and H-6) are expected to appear as a doublet at approximately 8.0-8.2 ppm. The two protons ortho to the nitrogen atom (H-3 and H-5) will also appear as a doublet, likely shifted upfield to around 6.8-7.0 ppm due to the electron-donating effect of the nitrogen.

-

Thiomorpholine 1,1-Dioxide Protons: The eight protons of the thiomorpholine dioxide ring are expected to appear as two distinct multiplets in the aliphatic region of the spectrum. The four protons adjacent to the nitrogen atom (H-2' and H-6') will likely resonate at a downfield position, estimated to be around 3.5-3.8 ppm. The four protons adjacent to the sulfone group (H-3' and H-5') are expected to be further downfield due to the strong electron-withdrawing effect of the sulfone, with an estimated chemical shift of 3.2-3.5 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a very downfield position, typically above 12 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | >12 | broad singlet |

| H-2, H-6 (aromatic) | 8.0 - 8.2 | doublet |

| H-3, H-5 (aromatic) | 6.8 - 7.0 | doublet |

| H-2', H-6' (thiomorpholine) | 3.5 - 3.8 | multiplet |

| H-3', H-5' (thiomorpholine) | 3.2 - 3.5 | multiplet |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the symmetry of the para-substituted benzene ring and the thiomorpholine 1,1-dioxide ring, a total of 7 distinct carbon signals are predicted.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, appearing in the range of 165-175 ppm.[4]

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the carboxylic acid group (C-1) will be downfield (around 130-135 ppm). The carbon attached to the nitrogen (C-4) will also be significantly downfield (around 150-155 ppm). The remaining two aromatic carbons (C-2/C-6 and C-3/C-5) will appear in the typical aromatic region of 110-130 ppm.

-

Thiomorpholine 1,1-Dioxide Carbons: Two signals are expected for the aliphatic carbons. The carbons adjacent to the nitrogen (C-2'/C-6') will be in the range of 45-55 ppm, while the carbons adjacent to the sulfone group (C-3'/C-5') will be in a similar range, around 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carboxylic acid) | 165 - 175 |

| C-4 (aromatic) | 150 - 155 |

| C-1 (aromatic) | 130 - 135 |

| C-2, C-6 (aromatic) | 128 - 132 |

| C-3, C-5 (aromatic) | 112 - 118 |

| C-3', C-5' (thiomorpholine) | 50 - 60 |

| C-2', C-6' (thiomorpholine) | 45 - 55 |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the aromatic carboxylic acid.[5][6]

-

S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfone group. An asymmetric stretching vibration is expected around 1300-1350 cm⁻¹ and a symmetric stretching vibration around 1120-1160 cm⁻¹.

-

C-N Stretch: A medium intensity absorption band for the C-N stretching of the tertiary amine is expected in the range of 1180-1360 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic ring.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted ring are expected to give a strong absorption band in the region of 800-860 cm⁻¹.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| S=O (Sulfone, Asymmetric) | 1300 - 1350 | Strong |

| S=O (Sulfone, Symmetric) | 1120 - 1160 | Strong |

| C-N (Tertiary Amine) | 1180 - 1360 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic, p-subst.) | 800 - 860 | Strong |

Predicted Mass Spectrum (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. In an electrospray ionization (ESI) mass spectrum, the molecular ion peak [M+H]⁺ would be expected at m/z 256.

A plausible fragmentation pathway would involve the initial loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). The thiomorpholine 1,1-dioxide ring could also undergo fragmentation.

Proposed Fragmentation Pathway:

Caption: Proposed ESI-MS fragmentation pathway.

Chapter 2: Experimental Methodologies

This chapter outlines the standard operating procedures for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: NMR experimental workflow.

Infrared (IR) Spectroscopy

Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 256) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

-

Data Processing: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to identify the major fragment ions.

Chapter 3: Data Validation and Interpretation

This chapter provides guidance on how to validate the acquired spectroscopic data and interpret it to confirm the structure of this compound.

A Self-Validating System

The combination of NMR, IR, and MS provides a self-validating system for structural elucidation.

-

NMR: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra should be consistent with the proposed structure. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to confirm the connectivity between protons and carbons.

-

IR: The presence of the characteristic absorption bands for the carboxylic acid, sulfone, and substituted aromatic ring in the IR spectrum provides strong evidence for the presence of these functional groups.

-

MS: The accurate mass measurement of the molecular ion from high-resolution mass spectrometry (HRMS) should match the calculated exact mass of the protonated molecule (C₁₁H₁₄NO₄S⁺). The fragmentation pattern should be consistent with the proposed structure.

Causality in Experimental Choices

The choice of spectroscopic techniques and experimental parameters is driven by the chemical nature of the analyte.

-

NMR Solvent: The choice of DMSO-d₆ for NMR is deliberate for a carboxylic acid, as it helps to slow down the proton exchange of the -COOH group, often allowing for its direct observation.

-

Ionization Technique: ESI is the preferred ionization method for this molecule due to its polarity and the presence of acidic and basic sites, which are readily ionized in solution.

-

Spectrometer Frequency: High-field NMR spectrometers are chosen to resolve complex splitting patterns, such as the AA'BB' system of the aromatic protons, which might be less clear at lower field strengths.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By combining detailed predictions with robust experimental protocols and validation strategies, this document serves as an essential resource for scientists working with this compound. The principles and methodologies outlined herein will enable researchers to confidently acquire and interpret their own spectroscopic data, ensuring the structural integrity and purity of their materials for downstream applications in research and development.

References

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

PubChem. Thiomorpholine 1,1-dioxide. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(1,1-Dioxidothiomorpholino)benzoic Acid

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and scientific rationale behind the single-crystal X-ray diffraction analysis of 4-(1,1-dioxidothiomorpholino)benzoic acid. As a novel derivative of benzoic acid, understanding its three-dimensional structure is paramount for applications in medicinal chemistry and drug development, where molecular geometry and intermolecular interactions dictate biological activity. This document details a plausible synthetic route, protocols for obtaining diffraction-quality single crystals, a step-by-step guide to data collection and processing, and the procedures for structure solution, refinement, and validation. The causality behind key experimental choices is explained, emphasizing a self-validating system of protocols to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small organic molecules.

Introduction: The Significance of Structural Elucidation

This compound is a heterocyclic compound of significant interest in pharmaceutical sciences. The thiomorpholine 1,1-dioxide moiety is a recognized pharmacophore, often incorporated into molecular designs to enhance properties such as solubility and metabolic stability. The benzoic acid group, a common feature in many active pharmaceutical ingredients (APIs), provides a key site for hydrogen bonding and salt formation.

The precise three-dimensional arrangement of atoms and the interplay of non-covalent interactions within the crystal lattice are fundamental to the compound's physicochemical properties, including its dissolution rate, stability, and bioavailability.[1] Therefore, single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating this structure at the atomic level, providing unambiguous insights that are crucial for rational drug design and development.[2] This guide presents a systematic approach to determining the crystal structure of this target compound, from initial synthesis to final data deposition.

Synthesis and Purification

A reliable synthesis and rigorous purification are the foundational steps for obtaining high-quality single crystals. While various synthetic routes to benzoic acid derivatives exist, a plausible and efficient method for the target compound is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3][4]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The proposed synthesis involves the coupling of 4-fluorobenzoic acid with thiomorpholine 1,1-dioxide. The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution, making this a favorable approach.[5]

Diagram 1: Proposed Synthesis of this compound

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 4-fluorobenzoic acid (1.0 eq), thiomorpholine 1,1-dioxide (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and acidify to pH 2-3 with 2M HCl. This protonates the carboxylate, causing the product to precipitate.[6]

-

Extraction and Purification: Collect the precipitate by filtration. The crude product can be further purified by recrystallization.

Experimental Protocol: Recrystallization for Purification

The goal of this step is to obtain a highly pure, polycrystalline powder, which will be the starting material for growing single crystals.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For a polar molecule like this compound, a mixture of ethanol and water or dimethylformamide (DMF) and water is a good starting point.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of the hot solvent (e.g., 9:1 DMF/water).

-

If the solution is colored, activated charcoal can be added and the hot solution filtered to remove impurities.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further cool the flask in an ice bath to maximize the yield of the purified solid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Single Crystal Growth: The Art and Science of Nucleation

Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[2] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order, free from significant defects.[2] The slow evaporation method is a reliable technique for many organic compounds.[7][8]

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Prepare a Saturated Solution: In a clean vial, dissolve the purified powder in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane) at room temperature until a saturated or near-saturated solution is achieved.

-

Control Evaporation: Cover the vial with a cap or parafilm and pierce it with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.[8]

-

Incubation: Place the vial in a vibration-free environment. Slow, undisturbed evaporation is crucial for the growth of large, well-ordered single crystals.[9]

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

This section outlines the workflow for determining the three-dimensional structure from a single crystal.

Diagram 2: Workflow for Single-Crystal X-ray Diffraction Analysis

Caption: The sequential workflow from crystal to final deposited structure.

Step 1: Crystal Mounting

-

Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.

-

Mounting: Using a micromanipulator, carefully pick up the selected crystal with a cryoloop. The crystal adheres to the loop via a thin layer of cryoprotectant oil.[10]

-

Flash-Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process vitrifies the crystal, minimizing radiation damage during data collection.[2]

Step 2: Data Collection

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector is used.[11]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves a series of runs with different crystal orientations (e.g., varying omega and phi angles).[12][13]

-

Data Acquisition: The full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on the detector for each frame. A complete dataset may consist of several hundred to a few thousand images.[2]

Step 3: Data Reduction and Integration

The raw diffraction images are processed to integrate the intensities of each reflection and apply necessary corrections (e.g., for Lorentz and polarization effects). This process yields a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the intensity (I) and standard uncertainty (σ(I)) for each reflection.[14]

Step 4: Structure Solution

The "phase problem" is the central challenge in crystallography: while intensities are measured, the phase information is lost. For small molecules, direct methods are typically used to solve this problem.[2]

-

Software: Programs like SHELXT are highly effective for routine small-molecule structure solution.[15][16][17] SHELXT uses a dual-space algorithm to determine the initial phases and locate the positions of the atoms.[17]

-

Output: A successful solution provides an initial structural model, identifying the positions of most or all non-hydrogen atoms.

Step 5: Structure Refinement

The initial model is refined against the experimental data using a least-squares minimization procedure.

-

Software: SHELXL is the standard program for small-molecule structure refinement.

-

Process: The positions, and anisotropic displacement parameters (which model atomic vibrations) of the non-hydrogen atoms are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Convergence: Refinement is continued until the model converges, indicated by minimal shifts in atomic parameters and stable R-factors (residuals that measure the goodness of fit).

Results and Analysis: A Hypothetical Case Study

Assuming a successful analysis, the following tables present hypothetical data for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₁H₁₃NO₄S |

| Formula weight | 255.29 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.521(3) Å, α = 90° |

| b = 10.115(4) Å, β = 98.75(2)° | |

| c = 13.452(5) Å, γ = 90° | |

| Volume | 1145.1(7) ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.482 Mg/m³ |

| Absorption coefficient | 0.295 mm⁻¹ |

| F(000) | 536 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8912 |

| Independent reflections | 2620 [R(int) = 0.035] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2620 / 0 / 154 |

| Goodness-of-fit on F² | 1.052 |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.118 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Analysis of Intermolecular Interactions

The crystal packing is primarily dictated by non-covalent interactions. For carboxylic acids, hydrogen bonding is a dominant structure-directing force.

-

Hydrogen Bonding: It is highly probable that the carboxylic acid groups form centrosymmetric dimers via strong O-H···O hydrogen bonds. This is a very common and robust supramolecular synthon in benzoic acid derivatives.

-

Other Interactions: Weaker C-H···O interactions involving the sulfone oxygen atoms and aromatic C-H donors are also expected to play a significant role in stabilizing the three-dimensional crystal lattice. π-π stacking interactions between the benzene rings of adjacent molecules may also be present, further contributing to the overall packing efficiency.

Data Validation and Deposition: Ensuring Scientific Integrity

CIF Validation

The final output of the refinement is a Crystallographic Information File (CIF). This file must be validated to ensure its correctness and integrity.

-

Protocol: The CIF is uploaded to the International Union of Crystallography (IUCr) checkCIF service.[18][19] This program performs a battery of checks on the geometric and crystallographic data.[20][21]

-

Alerts: The service generates a report with alerts (A, B, C, G) that highlight potential issues. The crystallographer must address or provide explanations for any A or B level alerts before publication or deposition.

Database Deposition

To ensure the data is publicly accessible and preserved, it must be deposited in a crystallographic database.

-

Repository: The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[22]

-

Procedure: The validated CIF is uploaded to the CCDC's deposition service.[1][23][24] The CCDC assigns a unique deposition number, which should be included in any publication describing the structure. This number allows other researchers to freely access the crystallographic data.[25]

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, provides a definitive characterization of its solid-state structure. This process, from rational synthesis and meticulous crystal growth to precise diffraction analysis and rigorous validation, yields a wealth of information. The resulting atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions are indispensable for understanding the compound's properties and for guiding future efforts in drug design and materials science. The adherence to these self-validating and robust protocols ensures the generation of high-quality, reliable, and reproducible structural data, upholding the highest standards of scientific integrity.

References

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 17, 2026, from [Link]

-

University of York. (n.d.). scXRD: Mounting single crystals. Chemistry Teaching Labs. Retrieved January 17, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). How to deposit a structure in the CSD. Retrieved January 17, 2026, from [Link]

-

SHELX. (n.d.). SHELXS - Direct Methods. Retrieved January 17, 2026, from [Link]

-

YouTube. (2021, October 14). Part 2 Mounting and Centering a Crystal. [Video]. Retrieved from [Link]

- Sheldrick, G. M. (2015). SHELXT: Integrating space group determination and structure solution.

-

Simplilearn. (2025, July 31). Slow evaporation method: Significance and symbolism. Retrieved January 17, 2026, from [Link]

-

International Union of Crystallography. (n.d.). checkCIF FAQ. IUCr Journals. Retrieved January 17, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Structure Deposition Workshop (DEP-001). Retrieved January 17, 2026, from [Link]

- International Journal of Engineering Research & Technology. (2013). GROWTH AND CHARACTERIZATION OF SINGLE CRYSTALS OF THIOUREA BASED COMPOUNDS. IJERT, 2(10).

-

OlexSys. (n.d.). Structure Solution. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Organic single crystals grown by slow evaporation method. Retrieved January 17, 2026, from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (n.d.). CIF Validation. Retrieved January 17, 2026, from [Link]

-

SciSpace. (n.d.). SHELXT: Integrating space group determination and structure solution. Retrieved January 17, 2026, from [Link]

-

International Union of Crystallography. (n.d.). checkCIF. Retrieved January 17, 2026, from [Link]

- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

-

University of Florida. (n.d.). Slow Evaporation Method. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Non-covalent interaction. Retrieved January 17, 2026, from [Link]

- Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course.

- Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.

- Guzei, I. A. (2020). Getting crystals your crystallographer will treasure: a beginner's guide.

- Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717.

-

Aries. (n.d.). Configure checkCIF. Editorial Manager. Retrieved January 17, 2026, from [Link]

-

CoreTrustSeal. (2020, January 31). Cambridge Crystallographic Data Centre. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

-

ResearchGate. (n.d.). X-ray crystallography: Data collection strategies and resources. Retrieved January 17, 2026, from [Link]

-

Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Recrystallization and Crystallization. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 17, 2026, from [Link]

-

University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). EP1853548B1 - PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 17, 2026, from [Link]

Sources

- 1. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Slow evaporation method: Significance and symbolism [wisdomlib.org]

- 8. Slow Evaporation Method [people.chem.umass.edu]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]

- 11. X-ray Data Collection Course [mol-xray.princeton.edu]

- 12. journals.iucr.org [journals.iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. portlandpress.com [portlandpress.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. SHELXT – Integrated space-group and crystal-structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.iucr.org [journals.iucr.org]

- 19. CheckCIF [checkcif.iucr.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 24. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 25. coretrustseal.org [coretrustseal.org]

An In-depth Technical Guide to the Solubility and Stability of 4-(1,1-Dioxidothiomorpholino)benzoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 4-(1,1-Dioxidothiomorpholino)benzoic acid, a heterocyclic compound of increasing interest in medicinal chemistry. As a derivative of both benzoic acid and thiomorpholine S,S-dioxide, its solubility and stability profiles are paramount to its handling, formulation, and ultimate viability as a drug candidate. This document outlines detailed, field-proven methodologies for the systematic evaluation of its aqueous and organic solubility, pH-dependent solubility profile, and stability under various stress conditions as mandated by international regulatory standards. The protocols are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating system for data generation. All quantitative data are summarized in structured tables, and key experimental workflows are visualized through diagrams to enhance comprehension and practical application in a research and development setting.

Introduction: The Scientific Imperative

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. This compound (Figure 1) is a compound that merges the structural features of benzoic acid, a common pharmacophore, with a thiomorpholine S,S-dioxide moiety. The thiomorpholine S,S-dioxide group is a recognized bioisostere for other functionalities and can influence a molecule's polarity, metabolic stability, and receptor-binding interactions.[1] The presence of the carboxylic acid group suggests a pH-dependent solubility, a critical factor for oral bioavailability, while the sulfone group enhances polarity.

This guide is structured to provide not just procedural steps, but a deeper insight into why specific experimental designs are chosen, thereby empowering the researcher to not only replicate but also adapt these protocols for other novel compounds.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, featuring a benzoic acid moiety linked to a thiomorpholine S,S-dioxide ring.

Solubility Profiling: A Cornerstone of Drug Developability

The therapeutic efficacy of any active pharmaceutical ingredient (API) is fundamentally linked to its solubility. Poor solubility can lead to low bioavailability and erratic absorption, necessitating higher doses and potentially increasing side effects. The following sections detail a multi-faceted approach to comprehensively characterize the solubility of this compound.

Equilibrium Solubility (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[2]

-

Preparation: Add an excess amount of this compound to a series of vials containing various solvents of pharmaceutical relevance. A good starting point is to aim for a concentration at least 10-fold higher than the estimated solubility.

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solids. Subsequently, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

The following table presents a plausible solubility profile for this compound, generated based on the expected behavior of a weakly acidic compound with moderate polarity.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Classification |

| Water | 80.1 | 0.8 | Slightly Soluble |

| pH 7.4 Buffer | 78.5 | 5.2 | Soluble |

| Ethanol | 24.6 | 12.5 | Freely Soluble |

| Propylene Glycol | 32.0 | 25.0 | Freely Soluble |

| PEG 400 | 12.5 | 45.0 | Very Soluble |

| Dichloromethane | 9.1 | <0.1 | Practically Insoluble |

pH-Dependent Solubility Profile

For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium. The predicted pKa of the carboxylic acid group is approximately 5.02±0.10, indicating it will be predominantly in its ionized, more soluble carboxylate form at physiological pH.[4]

-

Buffer Preparation: Prepare a series of buffers covering a wide physiological and formulation-relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibrium Solubility Measurement: Perform the shake-flask method as described in section 2.1 in each of these buffers.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract and for developing parenteral formulations.

Table 2: pH-Dependent Aqueous Solubility of this compound at 37 °C

| pH | Predominant Species | Solubility (mg/mL) |

| 1.2 | COOH (Unionized) | 0.5 |

| 4.5 | COOH / COO- | 1.8 |

| 6.8 | COO- (Ionized) | 4.5 |

| 7.4 | COO- (Ionized) | 5.8 |

Visualization of Solubility Assessment Workflow

The following diagram illustrates the systematic workflow for comprehensive solubility profiling.

Caption: Workflow for solubility assessment of a new chemical entity.

Stability Assessment: Ensuring Product Integrity and Safety

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6] Forced degradation studies are an integral part of this process.[1][6]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the API to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are crucial for developing stability-indicating analytical methods.[7]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid API and the solution at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solid API and the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl, 60°C, 24h | 8% | 1 | Minor degradation observed. |

| 0.1 M NaOH, 60°C, 24h | 15% | 2 | Significant degradation, potential hydrolysis of the amide linkage. |

| 3% H₂O₂, RT, 24h | 5% | 1 | Minor oxidative degradation. |

| 80°C (Solid), 48h | <1% | 0 | Thermally stable in solid form. |